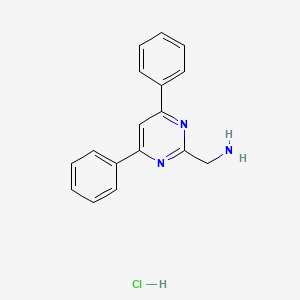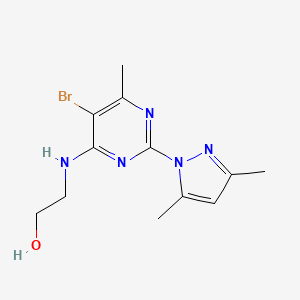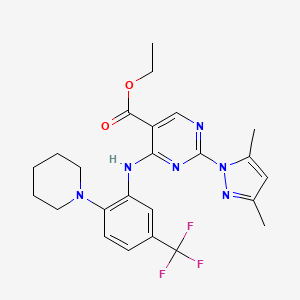
C24H27F3N6O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H27F3N6O2 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione . This compound is a synthetic chemical often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the core purine structure and subsequent functionalization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves crystallization, distillation, or chromatography to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of various reduced forms of the compound.
Aplicaciones Científicas De Investigación
8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- **8-[4-cyano-3-(trifluoromethyl)phenyl]-1,3-dimethyl-7-(2,2,2-trifluoroethyl)-3,7-dih
Propiedades
Fórmula molecular |
C24H27F3N6O2 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-piperidin-1-yl-5-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27F3N6O2/c1-4-35-22(34)18-14-28-23(33-16(3)12-15(2)31-33)30-21(18)29-19-13-17(24(25,26)27)8-9-20(19)32-10-6-5-7-11-32/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,28,29,30) |
Clave InChI |
DMHWIZYQWXKGOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)N4C(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
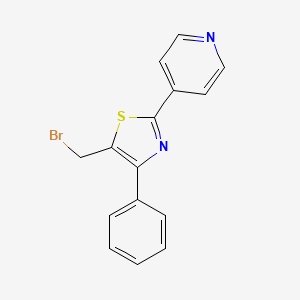

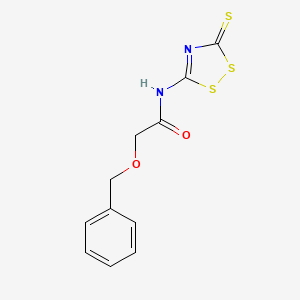
![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)
![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)

![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
